molecular formula C21H23N3O2 B2941589 3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 2034552-78-6

3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No.: B2941589
CAS No.: 2034552-78-6
M. Wt: 349.434
InChI Key: JJRJVBPZSJNQHB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide is a synthetic propanamide derivative featuring a 4-methoxyphenyl group at the 3-position and a 2-(4-phenylpyrazol-1-yl)ethyl moiety as the N-substituent.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(4-phenylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-26-20-10-7-17(8-11-20)9-12-21(25)22-13-14-24-16-19(15-23-24)18-5-3-2-4-6-18/h2-8,10-11,15-16H,9,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRJVBPZSJNQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide is a complex organic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings from diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4OC_{19}H_{22}N_{4}O, with a molecular weight of approximately 318.41 g/mol. The structure features a propanamide backbone substituted with a methoxyphenyl group and a pyrazole moiety, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrazole and aryl groups often exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of This compound are summarized below:

Anticancer Activity

A study evaluated the anticancer potential of various pyrazole derivatives, including those similar to the compound . The results indicated that modifications in the aryl groups significantly affected cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, compounds with electron-withdrawing groups showed enhanced activity with IC50 values ranging from 0.11 to 1.47 μM against these cell lines .

CompoundCell LineIC50 (μM)
Compound AMCF-70.48
Compound BHCT-1160.19
This compoundTBD

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Flow cytometry analyses revealed that certain derivatives increased caspase 3/7 activity, suggesting a trigger for apoptotic pathways . Additionally, molecular docking studies indicate that such compounds can interact effectively with target proteins involved in cancer progression.

Case Study 1: Antitumor Efficacy

In a controlled study, researchers synthesized several derivatives of pyrazole and tested their efficacy against various tumor cell lines. The compound similar to This compound was shown to inhibit cell proliferation significantly at sub-micromolar concentrations. The study concluded that structural modifications could lead to improved therapeutic profiles.

Case Study 2: Anti-inflammatory Activity

Another investigation explored the anti-inflammatory properties of related compounds. The presence of the methoxy group was found to enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines in vitro. This suggests that This compound may also possess therapeutic potential in treating inflammatory diseases.

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous propanamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Comparisons

Key Structural Variations and Implications :

  • Pyrazole vs. Triazole Substituents :
    • Compound 6 (N-(4-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide) : Lacks the ethyl linker and 4-phenylpyrazole group. Exhibits cytotoxicity against SH-SY5Y neuroblastoma cells, suggesting that pyrazole itself confers bioactivity .
    • Compound 9 (N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide) : Replacing pyrazole with triazole reduces lipophilicity but may alter target selectivity .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) logP* Solubility (mg/mL) Key Substituents
Target Compound ~407.5 ~3.2 <0.1 (aqueous) 4-Methoxyphenyl, 4-phenylpyrazole-ethyl
Compound 6 () ~285.3 ~2.1 0.5 4-Methoxyphenyl, pyrazole
3-((4-Methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide () ~378.4 ~3.5 <0.1 Hydrazide, naphthalene
5a () ~333.4 ~2.8 0.3 Propargyl, phenyl

*logP estimated using fragment-based methods.

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